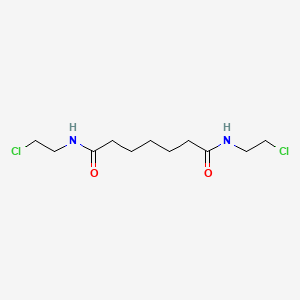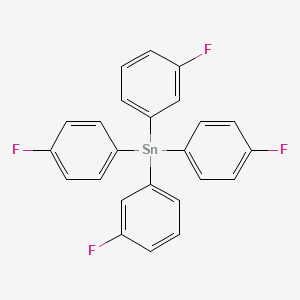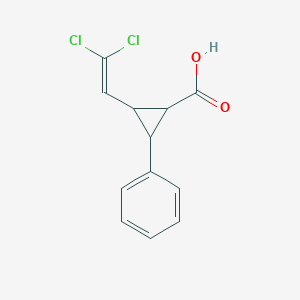
N~1~,N~7~-Bis(2-chloroethyl)heptanediamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N~1~,N~7~-Bis(2-chloroethyl)heptanediamide is a chemical compound known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of two chloroethyl groups attached to a heptanediamide backbone, making it a versatile molecule for various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~7~-Bis(2-chloroethyl)heptanediamide typically involves the reaction of heptanediamide with 2-chloroethylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine. The reaction mixture is stirred at room temperature for several hours until the desired product is obtained. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of N1,N~7~-Bis(2-chloroethyl)heptanediamide involves large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include additional steps such as distillation and solvent recovery to minimize waste and improve efficiency.
化学反应分析
Types of Reactions
N~1~,N~7~-Bis(2-chloroethyl)heptanediamide undergoes various types of chemical reactions, including:
Substitution Reactions: The chloroethyl groups can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in polar solvents such as ethanol or methanol at room temperature.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used in aqueous or organic solvents under mild conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are used in anhydrous solvents such as tetrahydrofuran or diethyl ether.
Major Products Formed
Substitution Reactions: New derivatives with substituted groups replacing the chloroethyl groups.
Oxidation Reactions: Oxidized products with additional oxygen-containing functional groups.
Reduction Reactions: Reduced products with fewer oxygen-containing functional groups.
科学研究应用
N~1~,N~7~-Bis(2-chloroethyl)heptanediamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Employed in the study of biological processes and as a tool for modifying biomolecules.
Medicine: Investigated for its potential therapeutic applications, including as an anticancer agent due to its ability to alkylate DNA and inhibit cell proliferation.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of N1,N~7~-Bis(2-chloroethyl)heptanediamide involves the alkylation of DNA, which leads to the formation of cross-links between DNA strands. This inhibits DNA replication and transcription, ultimately resulting in cell death. The compound targets rapidly dividing cells, making it effective against cancer cells. The molecular pathways involved include the activation of DNA damage response mechanisms and the induction of apoptosis.
相似化合物的比较
N~1~,N~7~-Bis(2-chloroethyl)heptanediamide can be compared with other similar compounds, such as:
Bis(2-chloroethyl)amine: Another alkylating agent with similar DNA-alkylating properties.
Carmustine: A nitrogen mustard compound used in chemotherapy with a similar mechanism of action.
Cyclophosphamide: A widely used chemotherapeutic agent that also functions as an alkylating agent.
Uniqueness
This compound is unique due to its specific heptanediamide backbone, which provides distinct chemical properties and reactivity compared to other alkylating agents. This uniqueness makes it a valuable compound for specialized applications in research and industry.
属性
CAS 编号 |
62617-59-8 |
|---|---|
分子式 |
C11H20Cl2N2O2 |
分子量 |
283.19 g/mol |
IUPAC 名称 |
N,N'-bis(2-chloroethyl)heptanediamide |
InChI |
InChI=1S/C11H20Cl2N2O2/c12-6-8-14-10(16)4-2-1-3-5-11(17)15-9-7-13/h1-9H2,(H,14,16)(H,15,17) |
InChI 键 |
HQCWNYOIDWVMRS-UHFFFAOYSA-N |
规范 SMILES |
C(CCC(=O)NCCCl)CCC(=O)NCCCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![1-[(Butan-2-yl)amino]-3-(2-ethynylphenoxy)propan-2-ol](/img/structure/B14512165.png)
![2-(4-Nitrophenyl)-4-phenyl-1H-benzo[f]isoindole-1,3(2H)-dione](/img/structure/B14512169.png)


![N,N'-(Heptane-1,7-diyl)bis[N-phenyl-4-(trifluoromethoxy)benzamide]](/img/structure/B14512199.png)
![2-[(Didecylamino)methyl]-6-methylphenol](/img/structure/B14512208.png)
![12H-Benzo[a]phenothiazine, 10-methyl-](/img/structure/B14512216.png)

![4-[(4-Cyanophenoxy)carbonyl]phenyl 4-(hexyloxy)benzoate](/img/structure/B14512247.png)
![3-[(2,3-Dimethyl-1H-indol-6-yl)amino]-1-phenylbut-2-en-1-one](/img/structure/B14512251.png)
![1,1',1''-{2-[(4-Methoxyphenyl)methyl]benzene-1,3,5-triyl}tripyrrolidine](/img/structure/B14512262.png)
